Cyclobutane-1,3-diol
Overview
Description
Cyclobutane-1,3-diol is an organic compound with the molecular formula C₄H₈O₂ It is a cycloalkane derivative, specifically a cyclobutane ring with two hydroxyl groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutane-1,3-diol can be synthesized through several methods. One common approach involves the intramolecular cyclization of a suitable precursor. For example, the treatment of a precursor with lithium diisopropylamide (LDA) can initiate an intramolecular cyclization via carbanion-mediated ring opening of an epoxide, followed by silylation to afford this compound in high yield .
Industrial Production Methods: Industrial production of this compound typically involves the use of robust and scalable synthetic routes. One such method includes the Prins condensation-hydrolysis reaction, where propylene and formaldehyde are reacted in the presence of a cerium oxide catalyst to produce 1,3-butanediol, which can then be cyclized to form this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclobutane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to produce cyclobutane derivatives with reduced hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like thionyl chloride can convert the hydroxyl groups to chlorides, forming cyclobutane-1,3-dichloride.
Major Products: The major products formed from these reactions include diketones, reduced cyclobutane derivatives, and substituted cyclobutane compounds.
Scientific Research Applications
Cyclobutane-1,3-diol has several scientific research applications:
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers and other materials with unique structural properties.
Mechanism of Action
Cyclobutane-1,3-diol can be compared with other cycloalkane diols, such as cyclopentane-1,3-diol and cyclohexane-1,3-diol. These compounds share similar structural features but differ in ring size, which affects their chemical reactivity and physical properties. This compound is unique due to its smaller ring size, which introduces more ring strain and influences its reactivity compared to larger cycloalkane diols .
Comparison with Similar Compounds
- Cyclopentane-1,3-diol
- Cyclohexane-1,3-diol
- Cyclobutane-1,2-diol
- Cyclobutane-1,4-diol
Properties
IUPAC Name |
cyclobutane-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STENYDAIMALDKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347015 | |
Record name | 1,3-Cyclobutanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63518-47-8, 1332482-73-1 | |
Record name | 1,3-Cyclobutanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclobutane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cyclobutane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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